molecular formula C11H11BrN2O3 B12890690 Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate

Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12890690
M. Wt: 299.12 g/mol
InChI Key: MYOLFGKGSLHSOH-UKTHLTGXSA-N
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Description

Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is an organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyimino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the bromination of a quinoline derivative followed by the introduction of the hydroxyimino group and the esterification of the carboxylate group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    6-Bromo-4-hydroxy-2-methylquinoline: This compound shares a similar quinoline core but lacks the hydroxyimino and carboxylate ester groups.

    4-Hydroxy-6-methyl-2H-chromen-2-one: Although structurally different, this compound also exhibits biological activities and is used in similar research applications.

Uniqueness: Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.

Biological Activity

Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H11BrN2O3
  • Molecular Weight : 299.121 g/mol
  • Density : 1.65 g/cm³
  • Boiling Point : 442.2 ºC
  • Flash Point : 221.2 ºC

Biological Activity Overview

The compound has been investigated for various biological activities, including antibacterial, antiviral, and anticancer properties. These activities are primarily attributed to its ability to interact with specific biological targets.

1. Antibacterial Activity

Research has shown that derivatives of the quinoline structure exhibit potent antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL against MRSA strains, indicating a strong antibacterial activity . The mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.

2. Antiviral Activity

The compound's structural analogs have been evaluated for their potential as anti-HIV agents. Studies indicate that certain derivatives possess significant antiviral activity with low cytotoxicity to human cell lines. For example, compounds based on the 4-hydroxyquinoline scaffold have shown efficacy in inhibiting HIV integrase with EC50 values around 75 µM .

3. Anticancer Properties

The anticancer potential of this compound has also been explored. Compounds within this class have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The precise mechanisms involve modulation of cell cycle progression and induction of oxidative stress within cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Study Findings
Study A Identified as a potent GyrB inhibitor with MIC values of 4–8 mg/mL against MRSA.
Study B Showed anti-HIV activity with low cytotoxicity (CC50 ~50 mM) in human cell lines.
Study C Demonstrated anticancer effects through apoptosis induction in various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : The compound acts by inhibiting DNA gyrase, which is essential for bacterial DNA replication.
  • HIV Integrase Interaction : Similar structural motifs allow the compound to bind effectively to HIV integrase, blocking viral replication.
  • Oxidative Stress Induction : It induces oxidative stress in cancer cells, leading to programmed cell death.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

methyl (4E)-6-bromo-4-hydroxyimino-2,3-dihydroquinoline-1-carboxylate

InChI

InChI=1S/C11H11BrN2O3/c1-17-11(15)14-5-4-9(13-16)8-6-7(12)2-3-10(8)14/h2-3,6,16H,4-5H2,1H3/b13-9+

InChI Key

MYOLFGKGSLHSOH-UKTHLTGXSA-N

Isomeric SMILES

COC(=O)N1CC/C(=N\O)/C2=C1C=CC(=C2)Br

Canonical SMILES

COC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Br

Origin of Product

United States

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